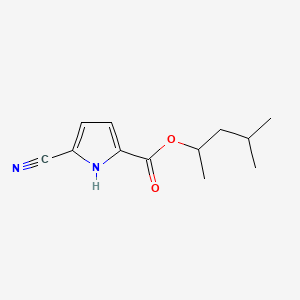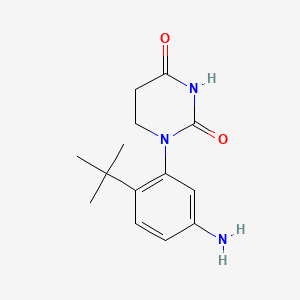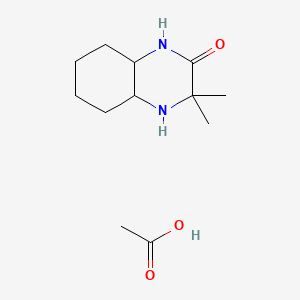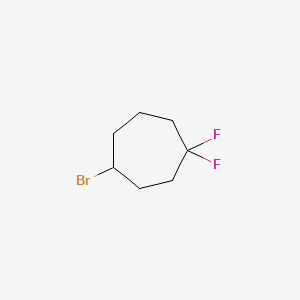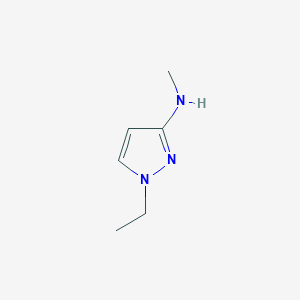![molecular formula C13H21NO3 B13485665 tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate: is a chemical compound with the molecular formula C13H21NO3. It is a derivative of bicyclo[3.2.0]heptane, featuring a formyl group and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate typically involves the reaction of a bicyclo[3.2.0]heptane derivative with tert-butyl carbamate under specific conditions. The formyl group is introduced through a formylation reaction, which can be achieved using reagents such as formic acid or formyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
Comparison:
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate features an oxo group instead of a formyl group, which affects its reactivity and potential applications.
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate has a hydroxy group, making it more suitable for reactions involving hydroxyl functionalities.
Uniqueness: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is unique due to its formyl group, which provides distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,5S,6R)-3-formyl-6-bicyclo[3.2.0]heptanyl]carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-6-9-4-8(7-15)5-10(9)11/h7-11H,4-6H2,1-3H3,(H,14,16)/t8?,9-,10-,11+/m0/s1 |
Clé InChI |
LXCRXGLLLJNTLS-QBUCEGOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1CC(C2)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


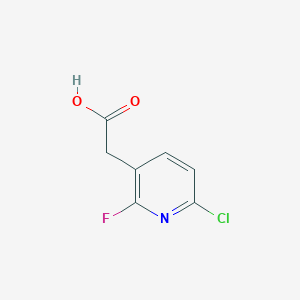


amine hydrochloride](/img/structure/B13485587.png)

